Product packaging for Vanadium propan-2-olate(Cat. No.:CAS No. 36139-34-1)

Vanadium propan-2-olate

Cat. No.: B12650182
CAS No.: 36139-34-1
M. Wt: 346.38 g/mol
InChI Key: VRZVTQSOUHMYKM-UHFFFAOYSA-N
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Description

Vanadium propan-2-olate (CAS 36139-34-1) is an organovanadium compound that serves as a versatile precursor in catalytic and materials science research. Its core research value lies in its application for studying acid-base and redox properties on metal oxide surfaces . The decomposition of propan-2-ol is a key test reaction, where dehydration to propene probes acidic sites and dehydrogenation to acetone probes basic and redox sites . Vanadium-modified oxides, prepared from precursors like this, demonstrate significant activity in these catalytic conversions . Furthermore, vanadium-based catalysts are crucial for important industrial processes, such as the dehydrogenation of propane . In materials science, similar vanadium alkoxides are employed as precursors for the synthesis of vanadium oxide thin films and doped metal oxides via sol-gel and MOCVD processes . These materials have applications in semiconductor technology and as electrodes for lithium-ion batteries . As a reactive organometallic compound, it is sensitive to air and moisture, requiring handling under inert conditions . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H35O5V-5 B12650182 Vanadium propan-2-olate CAS No. 36139-34-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

36139-34-1

Molecular Formula

C15H35O5V-5

Molecular Weight

346.38 g/mol

IUPAC Name

propan-2-olate;vanadium

InChI

InChI=1S/5C3H7O.V/c5*1-3(2)4;/h5*3H,1-2H3;/q5*-1;

InChI Key

VRZVTQSOUHMYKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[V]

Origin of Product

United States

Nomenclature and Chemical Identity of Vanadium Propan 2 Olate Species

Identification of Oxidation States in Vanadium Propan-2-olate Compounds

Vanadium's ability to exist in multiple oxidation states is a cornerstone of its versatile chemistry. nih.gov For isopropoxide complexes, the most pertinent states are V(III), V(IV), and V(V), each forming unique molecular structures.

Vanadium(III) isopropoxide serves as a key precursor in the synthesis of other vanadium compounds. It can be prepared through the reaction of vanadium trichloride (B1173362) (VCl₃) with isopropanol (B130326). semanticscholar.org While VCl₃ itself is a paramagnetic, blue compound, the resulting vanadium(III) isopropoxide complexes can exhibit different properties. scispace.com The chemistry of lower oxidation state vanadium alkoxides, such as non-oxo vanadium(III) and vanadium(IV) compounds, is of increasing interest for their potential as direct precursors for less common oxides without requiring reducing reaction conditions. scielo.br

Vanadium(IV) isopropoxide, with the general formula [V(O-iPr)₄]n, demonstrates how the size of the alkoxide ligand influences the molecular structure. researchgate.net For the relatively bulky isopropoxide ligand, the compound exists as a dimer, with the formula [V(O-iPr)₄]₂. researchgate.net This contrasts with the tetrameric structure of vanadium(IV) methoxide (B1231860) and the monomeric form of the much larger vanadium(IV) tert-butoxide. researchgate.net The synthesis of these V(OR)₄ alkoxides can be challenging due to their high reactivity towards hydrolysis and oxidation. semanticscholar.org

Table 1: Properties of Vanadium(IV) Isopropoxide

Property Value Source
Molecular Formula C₁₂H₃₂O₄V nih.gov
Molecular Weight 291.32 g/mol nih.gov
IUPAC Name propan-2-ol;vanadium nih.gov

One of the most common and stable isopropoxide complexes is Oxotris(propan-2-olato)vanadium(V), also known as vanadium(V) oxytriisopropoxide (VTIP). ereztech.comsigmaaldrich.com In this compound, the vanadium atom is in the +5 oxidation state. ereztech.com The molecule consists of a central vanadium atom bonded to one oxo (=O) ligand and three isopropoxide (-O-iPr) ligands, resulting in a tetrahedral geometry. ontosight.ai This compound is a volatile, yellow liquid at room temperature and is frequently used as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) to create vanadium-based thin films and materials. sigmaaldrich.comwikipedia.org It is prepared by the alcoholysis of vanadyl trichloride (VOCl₃). wikipedia.org

Table 2: Chemical Identity of Oxotris(propan-2-olato)vanadium(V)

Identifier Value Source(s)
Systematic Name Oxotris(propan-2-olato)vanadium ereztech.comamericanelements.com
Common Synonyms Vanadium(V) oxytriisopropoxide, VTIP, Vanadyl isopropoxide sigmaaldrich.comwikipedia.orgcymitquimica.com
CAS Number 5588-84-1 ereztech.comsigmaaldrich.com
Molecular Formula C₉H₂₁O₄V ereztech.comwikipedia.org
Molecular Weight ~244.20 g/mol ereztech.comsigmaaldrich.com
Appearance Colorless to yellow-green or gold liquid ereztech.comcymitquimica.com
Density ~1.035 g/mL at 25 °C sigmaaldrich.com

Ligand Variations and Structural Isomers

The isopropoxide ligands on vanadium centers can be substituted in ligand exchange reactions, leading to new complexes. nih.govmdpi.comnii.ac.jp For instance, vanadium(V) triisopropoxide oxide can serve as a building block for neutral oxovanadium complexes containing other ligands, such as acetylacetonate. cymitquimica.com

Furthermore, structural isomerism is observed in more complex polyoxovanadate-alkoxide clusters. In a niobium-doped polyoxovanadate-alkoxide, single-crystal X-ray diffraction revealed the existence of a mixture of two structural isomers. acs.orgfigshare.com These isomers differ in the position of a vanadium-aquo moiety, which can be either trans or cis relative to the niobium dopant. acs.org This variance in regioselectivity is attributed to structural distortions in the intercluster metal-oxygen bond lengths. acs.orgfigshare.com The isopropoxide ligand itself can also act as a bridging ligand, connecting two different vanadium centers. nii.ac.jp

Synthetic Methodologies for Vanadium Propan 2 Olate Complexes

Precursor Synthesis Routes

The preparation of vanadium propan-2-olate complexes can be approached through several key precursor-based methods. These routes offer pathways to different oxidation states of vanadium, each with its own set of reactants and conditions.

Methods Involving Vanadium Trichloride (B1173362) and Isopropanol (B130326)

The direct reaction of vanadium trichloride (VCl₃) with isopropanol is a foundational method for synthesizing vanadium(III) isopropoxide precursors. When vanadium trichloride is refluxed with isopropanol, it does not directly yield the simple alkoxide but instead forms a solvated complex. Specifically, green crystals of a 1:4 complex, VCl₃·4PrOH, can be isolated from the reaction mixture upon cooling. cdnsciencepub.com

This alcoholate complex serves as an intermediate. The synthesis of the pure vanadium(III) trialkoxide from this intermediate, however, is challenging due to the high susceptibility of vanadium(III) to oxidation. cdnsciencepub.com An alternative approach involves the reaction of vanadium trichloride with a lithium alkoxide. cdnsciencepub.com

Table 1: Synthesis of Vanadium(III) Isopropoxide Precursor from VCl₃

ReactantsConditionsProductObserved ValencyReference
Vanadium trichloride (VCl₃), IsopropanolReflux, then coolingVCl₃·4PrOH3.05 cdnsciencepub.com
Vanadium trichloride (VCl₃), Lithium isopropoxideIn isopropanolV(OPrⁱ)₃ + LiCl- cdnsciencepub.com

This table summarizes the key reactants, conditions, and products for the synthesis of vanadium(III) isopropoxide precursors starting from vanadium trichloride.

Alcoholysis of Aminovanadium Compounds

The alcoholysis of aminovanadium compounds provides an alternative route to vanadium alkoxides. This method relies on the reaction of a vanadium amide complex with an alcohol, leading to the displacement of the amido ligands by alkoxide groups. For the synthesis of vanadium(IV) propan-2-olate, a suitable precursor is a tetrakis(dialkylamido)vanadium(IV) compound, such as tetrakis(dimethylamido)vanadium(IV).

The general reaction proceeds as follows:

V(NR₂)₄ + 4 R'OH → V(OR')₄ + 4 R₂NH

While specific literature detailing the synthesis of vanadium(IV) propan-2-olate via this exact route is not abundant, the principle is well-established in inorganic synthesis. The choice of the alkyl groups on the nitrogen and the alcohol allows for tuning of the reactivity and solubility of the reactants and products.

Synthesis of Vanadium(V) Oxo Isopropoxides

Vanadium(V) oxytriisopropoxide, VO(OCH(CH₃)₂)₃, is a common and stable vanadium alkoxide. ereztech.com A primary synthetic route to this compound involves the alcoholysis of vanadyl trichloride (VOCl₃). wikipedia.orgwikipedia.org The reaction is typically carried out in the presence of a proton acceptor to neutralize the hydrochloric acid byproduct. wikipedia.orgchemeurope.com

VOCl₃ + 3 HOCH(CH₃)₂ → VO(OCH(CH₃)₂)₃ + 3 HCl wikipedia.org

This yellow, volatile liquid is a versatile precursor for the synthesis of vanadium oxides and other vanadium compounds. ereztech.comwikipedia.org Its stability makes it a more readily accessible starting material compared to the lower oxidation state vanadium isopropoxides.

Challenges in Targeted Oxidation State Synthesis

A significant hurdle in the synthesis of this compound complexes is the precise control over the oxidation state of the vanadium center. Vanadium can exist in multiple stable oxidation states, and the desired state can be difficult to isolate due to the compound's inherent reactivity. libretexts.org

Oxidation Susceptibility in Lower Oxidation State Preparations

The preparation of this compound in lower oxidation states, particularly vanadium(III), is fraught with challenges due to the ease of oxidation. cdnsciencepub.com Vanadium(II) and (III) species are readily oxidized by air. libretexts.orgchemguide.co.uk This high susceptibility to oxidation makes the synthesis of pure vanadium trialkoxides "very difficult". cdnsciencepub.com

For instance, attempts to prepare vanadium triisopropoxide often yield products containing vanadium in a higher valence state. cdnsciencepub.com This necessitates the use of inert atmospheres and carefully deoxygenated solvents and reagents to prevent the formation of undesired oxidized species. The final product's valency is often reported to be higher than the targeted +3 state, indicating partial oxidation during the synthesis or workup.

Table 2: Oxidation States of Vanadium and Their Colors in Aqueous Solution

Oxidation StateIonColor
+5VO₂⁺Yellow
+4VO²⁺Blue
+3V³⁺Green
+2V²⁺Violet

This table illustrates the characteristic colors of vanadium ions in different oxidation states in acidic aqueous solutions, highlighting the visual changes that can indicate a change in oxidation state.

Control of Valency during Synthesis

Achieving a specific oxidation state in this compound synthesis requires meticulous control over reaction conditions. The multivalent nature of vanadium means that subtle changes in the synthetic environment can lead to a mixture of oxidation states in the final product. mdpi.comarxiv.org

Factors that influence the final oxidation state include:

The choice of vanadium precursor: Starting with a precursor in the desired oxidation state is a logical first step, but subsequent reactions can still lead to changes.

The presence of oxidizing or reducing agents: The reaction environment must be carefully controlled to either maintain the initial oxidation state or to effect a controlled redox change. For example, the use of zinc and acid can be employed to reduce vanadium to lower oxidation states. libretexts.orgchemguide.co.uk

Reaction atmosphere: As mentioned, the exclusion of oxygen is critical for the synthesis of lower oxidation state complexes. cdnsciencepub.com

Post-synthesis handling: Exposure to air during filtration, washing, or drying can lead to oxidation of the product. cdnsciencepub.com

The synthesis of phase-pure vanadium oxides, which can be prepared from vanadium alkoxide precursors, often requires careful control of oxygen pressure and may involve post-annealing treatments to achieve the desired stoichiometry and oxidation state. arxiv.org This underscores the general difficulty in controlling the valency of vanadium in its compounds.

Solvothermal Synthesis Approaches

Solvothermal synthesis is a versatile method for the preparation of a variety of inorganic materials. The technique involves a chemical reaction in a closed vessel, often a Teflon-lined stainless-steel autoclave, where a solvent is brought to a temperature above its boiling point, leading to an increase in pressure. While solvothermal methods are widely employed for the synthesis of various nanomaterials, in the context of "this compound," also known as vanadium(V) oxytriisopropoxide, the scientific literature indicates that this approach is predominantly used for the synthesis of vanadium oxides rather than the this compound complex itself. In these processes, this compound serves as a key precursor that decomposes under solvothermal conditions to form various vanadium oxide structures.

The interaction of vanadium(V) isopropylate with various solvents and reagents under solvothermal conditions can lead to the formation of both amorphous and crystalline vanadium oxide powders. The final product's structure is influenced by factors such as the starting materials, temperature, and the duration of the synthesis. A common outcome is the formation of V₂O₃ (karelianite), which is often the most thermodynamically stable product.

Research has demonstrated the use of vanadium(V) oxytriisopropoxide in hydrothermal and solvothermal processes to generate vanadium oxides with diverse morphologies, including nanotubes, nanourchins, and microspheres. These syntheses often involve the use of structure-directing agents or templates, such as long-chain alkyl amines. For instance, vanadium oxide nanotubes can be formed through a hydrothermal process where a layered compound is initially formed with alkyl amines intercalated between the oxide layers, which then rolls up to form hollow tubes.

The following table summarizes findings from various studies on the solvothermal synthesis of vanadium oxides using this compound as a precursor, detailing the reaction conditions and the resulting products.

PrecursorSolvent(s)Additive(s)Temperature (°C)TimeProduct(s)
Vanadium(V) oxytriisopropoxideEthanolEthylenediamine, Water1807 days(En)₂V₇O₁₆
Vanadium(V) oxytriisopropoxideEthanol1-Octadecylamine1807 days((CₙH₍₂ₙ₊₁₎NH₃)₂V₇O₁₆ Nanourchins
Vanadium(V) isopropylateCapronic acid-Not specifiedNot specifiedNanosized V₂O₃ (karelianite)
Vanadium alkoxidesBenzyl alcohol-Not specifiedNot specifiedV₂O₃ nanocrystals
Vanadium(V) oxytriisopropoxideIsopropanol-Not specifiedNot specifiedVO₂(B) nanorods

Detailed research has shown that during solvothermal treatment, a reduction of the vanadium center often occurs. For example, in the synthesis of nanourchin structures from vanadium(V) oxytriisopropoxide and 1-octadecylamine, the V⁵⁺ is significantly reduced to V⁴⁺. This change in oxidation state is a key factor in the transformation of the structural lattice from V₂O₅ to V₇O₁₆²⁻.

In another approach, the solvothermal reduction of V₂O₅ (which can be derived from vanadium alkoxides) in isopropanol has been shown to yield nanorods of the metastable, monoclinic VO₂(B) phase. This highlights the role of the alcohol solvent not only as a medium but also as a reducing agent in the synthesis. The versatility of the solvothermal method allows for the tuning of the final product's morphology and phase by controlling the reaction parameters.

Molecular and Electronic Structure Elucidation

Coordination Chemistry and Geometries

The coordination chemistry of vanadium propan-2-olate is diverse, encompassing various structural motifs depending on factors such as the vanadium oxidation state and the presence of other coordinating ligands.

In its mononuclear form, the vanadium center is coordinated by a number of propan-2-olate ligands, often supplemented by other entities to satisfy its coordination sphere. A notable example is the distorted octahedral complex, (OC-6-13)-difluoridooxidobis(propan-2-ol)(propan-2-olato)vanadium(V). nih.gov In this V(V) complex, the central vanadium atom is coordinated to one propan-2-olate ligand, two propan-2-ol molecules, two fluoride (B91410) ions, and an oxo group. nih.gov The geometry is a distorted octahedron, a common arrangement for six-coordinate vanadium complexes. nist.govacs.org Another well-known mononuclear complex is Vanadium(V) oxytriisopropoxide, VO(O-iPr)₃, a volatile yellow liquid where a central vanadyl group (V=O) is bonded to three isopropoxide ligands. ereztech.comwikipedia.org

Vanadium alkoxides, including propan-2-olate derivatives, have a propensity to form multinuclear structures. Dimeric species can arise through the bridging of two vanadium centers by chloride or alkoxide ligands. nih.gov More commonly, these compounds extend into larger aggregates. The formation of polymeric structures is a characteristic feature of many metal alkoxides, driven by the formation of intermolecular bonds between vanadium and oxygen atoms, allowing the metal to expand its covalency. nih.gov

For instance, the mononuclear complex difluoridooxidobis(propan-2-ol)(propan-2-olato)vanadium(V) forms infinite one-dimensional chains in the solid state through hydrogen bonding interactions. nih.gov This demonstrates how even discrete mononuclear units can assemble into supramolecular polymeric structures. The degree of polymerization can significantly influence the physical properties of the compound. nih.gov

Table 1: Structural Characteristics of this compound and Related Complexes
CompoundNuclearityVanadium Oxidation StateCoordination GeometryKey Structural Feature
[VOF₂(O-iPr)(HO-iPr)₂]Mononuclear+5Distorted OctahedralForms polymeric chains via hydrogen bonds nih.gov
VO(O-iPr)₃Mononuclear+5Tetrahedral (distorted)Volatile liquid precursor ereztech.comwikipedia.org
[VOCl₂(alkoxyalkoxide)]₂Dinuclear+5Distorted OctahedralChloride-bridged dimer nih.gov
Surface Vanadyl Species on TiO₂Polymeric+5---Polymeric vanadyl species determine catalytic activity nih.gov

Ligand Field Theory (LFT) is a model that combines principles from molecular orbital theory and crystal field theory to describe the electronic structure of coordination complexes. wikipedia.org It is instrumental in explaining the properties of this compound that arise from the interaction between the vanadium d-orbitals and the orbitals of the propan-2-olate ligands. purdue.edulibretexts.org

The propan-2-olate ligand acts as a σ-donor through its oxygen lone pairs. Furthermore, it can act as a π-donor, where the oxygen p-orbitals overlap with the t₂g set of vanadium d-orbitals (dxy, dxz, dyz). This π-donation increases the electron density on the metal center and influences the ligand field splitting energy (Δₒ for octahedral complexes). The magnitude of this splitting dictates the electronic configuration, magnetic properties, and visible spectra of the complex. wikipedia.org The interaction between the metal d-orbitals and the ligand orbitals leads to the formation of bonding and antibonding molecular orbitals, with the d-orbitals splitting into lower energy (t₂g) and higher energy (eg) sets in an octahedral environment. youtube.com

Bond Characterization within the this compound Moiety

The nature of the chemical bonds within the this compound unit is crucial for understanding its stability and reactivity. This involves a detailed look at the vanadium-oxygen bond and the broader interactions between the metal center and the organic ligand.

The bond between vanadium and the propan-2-olate oxygen is a critical interaction. The length and strength of this bond can be correlated with its vibrational stretching frequency, as observed in Raman spectroscopy. lehigh.edusemanticscholar.org An empirical relationship has been established to calculate the bond order (or bond valence, s) from the experimentally determined V-O bond length (R in Ångströms). For pentavalent vanadium, this relationship is given by the formula:

s = (R / 1.791)⁻⁵.¹ lehigh.edu

This formula allows for the quantification of bond strength from structural data. V-O bond lengths are variable; for instance, in vanadium(V) oxides, they can range from short vanadyl bonds (~1.60 Å) to longer bridging bonds (~2.03 Å). materialsproject.org For tetrahedrally coordinated V⁵⁺, the average V-O bond length is approximately 1.72 Å. uh.edu The sum of the bond valences around the vanadium cation should approximate its formal oxidation state, a principle known as the valence sum rule. lehigh.edu

Table 2: Correlation of V-O Bond Length with Bond Order and Stretching Frequency
V-O Bond TypeTypical Bond Length (Å)Calculated Bond Order (v.u.)*Typical Raman Stretching Frequency (cm⁻¹)**
Vanadyl (V=O)1.58 - 1.661.5 - 1.8900 - 1040
Bridging (V-O-V)1.80 - 2.000.8 - 1.2500 - 850
Terminal (V-OR)1.74 - 1.801.2 - 1.4~900

*Calculated using the formula s = (R/1.791)⁻⁵.¹ for V⁵⁺. lehigh.edu **Data generalized from various vanadium oxide and alkoxide compounds. nih.govlehigh.edusemanticscholar.org

The nature of the alkyl group (isopropyl in this case) can exert an inductive effect, influencing the electron density on the oxygen atom and, consequently, the strength of the V-O bond. These metal-ligand interactions are not limited to intramolecular forces; they also dictate how the complex interacts with other molecules, such as solvents or reactants in a catalytic cycle. nih.gov In some cases, direct metal-metal bonds can form in dinuclear or polynuclear complexes, though this is less common for oxo-alkoxide species. rsc.org The interplay of these interactions governs the electronic structure, which in turn determines the chemical reactivity of the compound. researchgate.net

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a central computational method for investigating transition metal complexes due to its favorable balance of accuracy and computational cost. For vanadium propan-2-olate and related systems, DFT is applied to explore a range of properties from reaction energetics to electronic characteristics. The choice of exchange-correlation functional and basis set is crucial for obtaining reliable results, with hybrid functionals like B3LYP and PBE0 often employed for vanadium complexes. researchgate.netnih.gov

Elucidation of Reaction Mechanisms

DFT calculations are instrumental in mapping out the potential energy surfaces of reactions involving vanadium alkoxides. This allows for the identification of intermediates, transition states, and the calculation of activation barriers, thereby elucidating reaction mechanisms.

For instance, in reactions analogous to the oxidative dehydrogenation of propane (B168953) on vanadium oxide surfaces, DFT can model the key steps of C-H bond activation. lasphub.com Calculations can determine whether a reaction proceeds via homolytic or heterolytic cleavage and can identify the active sites involved. lasphub.com Studies on gas-phase reactions of vanadyl ions (VO2+) with organic molecules show that DFT can trace complex pathways, including hydrogen transfer and oxygen migration steps, across different electronic spin states (singlet and triplet surfaces). researchgate.net These computational models provide a step-by-step view of how substrates like propan-2-olate might interact with and be transformed by the vanadium center.

Analysis of Supramolecular Interactions

While direct DFT studies on the supramolecular interactions of isolated this compound are not extensively documented, the principles are well-established from studies on related systems. DFT, particularly with the inclusion of dispersion corrections (e.g., vdW-DF), is used to study non-covalent interactions such as van der Waals forces, which are critical in understanding the structure of condensed phases and host-guest chemistry. semanticscholar.org In nitrido-bridged dimeric vanadium(IV) complexes, DFT calculations help to understand how bulky ligands create a protected environment that influences the reactivity of the core structure. rsc.org These approaches can quantify the energetics of hydrogen bonding and other weak interactions that dictate molecular packing and recognition phenomena.

Modeling of Electronic Structure and Reactivity

DFT is widely used to model the electronic structure of vanadium complexes, providing insights into their reactivity. researchgate.net Calculations can determine the energies and compositions of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mongoliajol.info The HOMO-LUMO gap is a key indicator of chemical reactivity and can be correlated with the electronic transitions observed in UV-visible spectra. mongoliajol.info

Natural Bond Orbital (NBO) analysis, often performed as a post-processing step to DFT calculations, provides information on atomic charges and orbital interactions, revealing the nature of the metal-ligand bonding. mongoliajol.info For dioxidovanadium(V) complexes, DFT calculations have been used to optimize geometries and calculate electronic energies, HOMO-LUMO energies, and polarization, showing the complexes to be stable and polarized. mongoliajol.info

Table 1: Comparison of DFT Functionals for Vanadium Complexes

FunctionalTypeTypical Application for Vanadium Complexes
B3LYPHybrid-GGAGeometry optimization, electronic structure, and reactivity studies. researchgate.netmongoliajol.info
PBE0Hybrid-GGAPredicting geometrical parameters with high accuracy. researchgate.netnih.gov
ωB97XDRange-Separated Hybrid with DispersionGeometry optimization and analysis of systems where non-covalent interactions are important. nih.gov
M06-2XHybrid-Meta-GGAAnalysis of solvation energies and systems with significant non-covalent interactions. researchgate.net

Investigation of Transition States

A significant application of DFT is the location and characterization of transition state (TS) structures. By identifying the TS, which is a first-order saddle point on the potential energy surface, the activation energy of a reaction can be calculated. For reactions involving vanadium complexes, TS optimization is crucial for understanding reaction kinetics. udel.edu

For example, in the oxidative dehydrogenation of propane over a V2O5 surface, a model system for alkoxide chemistry, the transition state for the C-H bond cleavage was located, and the reaction barrier was calculated to be 80.7 kcal/mol for a specific pathway. lasphub.com Similarly, in the oxidation of sulfides by vanadium-oxo clusters, DFT is used to locate transition states for the oxygen transfer step. researchgate.net These calculations are verified by vibrational analysis to ensure the structure corresponds to a true transition state, characterized by a single imaginary frequency. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Beyond DFT, other quantum chemical methods contribute to understanding the electronic structure of vanadium compounds. While computationally more demanding, methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) can be used for benchmarking DFT results, especially for systems where electron correlation is strong. researchgate.net

For vanadium hydrides, the self-consistent-charge discrete variational (SCC-DV-Xα) method has been used to calculate the electronic structure, revealing the nature of V-H bonding as a mix of ionic and covalent interactions arising from the overlap of V 4s, V 3d, and H 1s orbitals. researchgate.net Time-dependent DFT (TD-DFT) is another powerful tool used to calculate excited-state properties and simulate X-ray absorption spectra, which can be compared directly with experimental data to validate the calculated electronic structure. researchgate.net For even more complex systems, advanced techniques like DFT+DMFT (Dynamical Mean-Field Theory) are employed to properly account for strong electron correlation effects in vanadium metal, which are not fully captured by standard DFT. researchgate.net

Computational Approaches to Solvation Effects (general)

The chemical behavior of this compound in solution is significantly influenced by its interaction with solvent molecules. Computational chemistry offers several approaches to model these solvation effects. wikipedia.org These models are generally categorized as either explicit or implicit. wikipedia.org

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This allows for the specific, short-range interactions like hydrogen bonding between the solute and solvent to be modeled directly. Methods like Quantum Mechanics/Molecular Mechanics (QM/MM) can be used, where the vanadium complex is treated with a high level of theory (QM) and the surrounding solvent is treated with a more computationally efficient force field (MM). wikipedia.org Ab initio molecular dynamics (AIMD) simulations also use an explicit model to study the dynamic behavior of solvated ions. researchgate.net

Implicit Solvation Models (Continuum Models): These models represent the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. This is a computationally efficient way to capture the bulk, long-range electrostatic effects of the solvent. wikipedia.org Commonly used implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). cpts.com.ua These models have been successfully applied to study the solvation of vanadium ions in various electrolytes and to calculate solvation free energies. researchgate.netresearchgate.net

Reactivity and Reaction Mechanisms of Vanadium Propan 2 Olate

Thermal Decomposition and Rearrangement Pathways

The thermal stability and decomposition of vanadium propan-2-olate, particularly vanadium(V) oxytriisopropoxide, are critical for its application as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for creating vanadium-based thin films. sigmaaldrich.com The decomposition pathways are influenced by factors such as temperature and the presence of other reactive species.

Concerted γ-H-Transfer and Olefin Elimination Mechanisms

Recent research into the thermal restructuring of vanadium isopropoxide species grafted onto silica (B1680970) surfaces has elucidated a key decomposition pathway involving a concerted γ-H-transfer and olefin elimination. researchgate.net This mechanism is considered energetically favorable. rsc.org

The process is initiated by the transfer of a hydrogen atom from a methyl group of the isopropoxide ligand to the vanadyl oxygen (V=O). This occurs via a six-membered transition state where the methyl group is in close proximity to the vanadyl oxygen. rsc.org In this concerted step, the C-H bond of the methyl group and the C-O bond of the isopropoxide ligand are simultaneously cleaved. rsc.org The hydrogen atom is transferred to the vanadyl oxygen, forming a V-OH group, while the isopropoxide ligand is converted into a vanadium oxo moiety. Concurrently, the bond between the alpha and beta carbons of the isopropoxide ligand develops a double bond character, leading to the elimination of a propene molecule. rsc.org

This mechanism is significant as it demonstrates a non-radical pathway for the decomposition of the alkoxide ligand, resulting in the formation of hydroxylated vanadium species and an olefin byproduct.

Radical Pathway Investigations

Alongside the concerted mechanism, a two-step radical pathway for the thermal decomposition of vanadium isopropoxide has also been investigated. rsc.org This pathway is considered less energetically favorable than the concerted γ-H-transfer. rsc.org

The radical pathway is initiated by a hydrogen transfer from one of the methyl groups of an isopropoxide ligand to the vanadium-oxo group. This initial step results in an intermediate with a biradical character. rsc.org One unpaired electron is located on the isopropoxide group, and the other is on the vanadium metal center, which is formally reduced to a +4 oxidation state (d¹). rsc.org This formation of a radical intermediate is a key distinction from the concerted pathway and would lead to different subsequent reactions and byproducts.

Hydrolysis Reactions of Vanadium Isopropoxides

Vanadium(V) oxytriisopropoxide is known to be highly sensitive to air and moisture, readily undergoing hydrolysis. ereztech.com This reactivity is fundamental to its use in sol-gel processes for the synthesis of vanadium oxides. When vanadium isopropoxide is exposed to water, a series of hydrolysis and condensation reactions occur.

In aqueous solutions, the highly charged V⁵⁺ ion polarizes coordinated water molecules, causing them to deprotonate and making the solution acidic. mdpi.com The hydrolysis of vanadium(V) oxytriisopropoxide leads to the formation of V-OH (hydroxo) groups and propan-2-ol. These hydroxo groups are reactive and can undergo condensation reactions (olation) to form V-O-V bridges, ultimately leading to the formation of vanadium oxides, such as V₂O₅. mdpi.com The pH of the solution plays a crucial role in determining the specific vanadium species present. At low pH, the dioxovanadium(V) ion, [VO₂]⁺, is the predominant species. researchgate.net

Oxidation Reactions and Oxidation State Interconversions

Vanadium is a transition metal known for its ability to exist in multiple oxidation states, most commonly +2, +3, +4, and +5. libretexts.orgacs.org This property is central to the reactivity of its compounds, including this compound. The interconversion between these oxidation states is often accompanied by distinct color changes, making them visually identifiable in solution.

Oxidation StateVanadium IonColor in Aqueous Solution
+5VO₂⁺ (dioxovanadium(V))Yellow
+4VO²⁺ (vanadyl)Blue
+3V³⁺Green
+2V²⁺Violet

This table summarizes the characteristic colors of vanadium ions in different oxidation states in an aqueous medium. libretexts.org

Vanadium(V) oxytriisopropoxide, where vanadium is in the +5 oxidation state, is a common precursor in oxidation catalysis. ereztech.com For instance, vanadium complexes are used to catalyze the aerobic oxidation of alcohols. researchgate.net The catalytic cycle often involves the reduction of V⁵⁺ to a lower oxidation state, such as V⁴⁺, by the substrate, followed by re-oxidation back to V⁵⁺ by an oxidant like molecular oxygen. libretexts.org This ability to cycle between oxidation states is what makes vanadium compounds effective catalysts for a wide range of oxidation reactions. researchgate.netorganic-chemistry.org The reduction of V⁵⁺ species can be achieved using various reducing agents, and subsequent exposure to air (oxygen) can re-oxidize the lower oxidation states. libretexts.org

Alcoholysis Reactions

Alcoholysis, or alcohol exchange, is a characteristic reaction of metal alkoxides. In the context of this compound, this would involve the reaction with a different alcohol to exchange the isopropoxide ligands. This reaction can be represented by the general equation:

VO(OPrⁱ)₃ + 3 R'OH ⇌ VO(OR')₃ + 3 PrⁱOH (where Prⁱ = isopropoxy and R'OH is a different alcohol)

This equilibrium reaction is driven by factors such as the relative boiling points of the alcohols, which can allow for the removal of the more volatile alcohol to shift the equilibrium. While specific studies detailing the alcoholysis of this compound are not extensively documented in the provided context, this reactivity is a fundamental aspect of metal alkoxide chemistry. Such ligand exchange reactions are crucial for synthesizing vanadium complexes with different alkoxide ligands, thereby tuning the precursor's properties for specific applications. researchgate.net

Catalytic Applications of Vanadium Propan 2 Olate and Derived Materials

Role as Precursors in Catalysis

Vanadium propan-2-olate, also known as vanadyl triisopropoxide, is a key starting material for creating advanced catalytic systems. It is frequently employed in the synthesis of supported vanadium oxide catalysts, where it is impregnated onto high-surface-area supports like silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and titania (TiO₂). For instance, supported V₂O₅/Al₂O₃ catalysts for methanol (B129727) oxidation are synthesized through incipient wetness impregnation using a solution of vanadium isopropoxide in 2-propanol, followed by calcination. This method allows for controlled dispersion of the vanadium oxide species on the support surface.

The choice of precursor, such as vanadyl triisopropoxide, can significantly influence the nature of the resulting supported vanadia phase and its subsequent catalytic activity. Studies have shown that catalysts prepared from vanadyl triisopropoxide can lead to highly dispersed isolated and oligomeric surface VO₄ species, which are known to be catalytically active. Furthermore, vanadium alkoxides, including this compound, are utilized in hydrothermal synthesis methods to produce vanadium oxide nanocrystals, such as V₂O₃, with various morphologies. These materials find applications in catalysis and materials science.

The sol-gel method is another important technique where this compound is used to produce vanadium pentoxide (V₂O₅) nanoparticles. These nanoparticles are effective photocatalysts for the degradation of various pollutants. The controlled hydrolysis and condensation of the alkoxide precursor allow for the formation of vanadium oxide materials with desired structures and properties.

Specific Catalytic Transformations

Catalysts derived from this compound are active in a wide array of specific catalytic reactions, from the oxidation of alcohols to the dehydrogenation of alkanes.

Vanadium-based catalysts are well-established for the selective oxidation of alcohols. Catalysts prepared from vanadium isopropoxide have demonstrated high efficiency in the oxidation of methanol. In the case of propan-2-ol, its oxidation to acetone (B3395972) is a significant industrial process. Vanadium(V) species, often generated from precursors like this compound, are effective in catalyzing this transformation. The reaction typically proceeds in an acidic aqueous medium. The catalytic decomposition of 2-propanol over vanadium pentoxide and modified vanadium pentoxide catalysts has been studied, yielding acetone as a primary product alongside propylene (B89431) and propane (B168953). The dehydrogenation pathway leading to acetone is a key reaction in this process.

The general effectiveness of vanadium complexes in alcohol oxidation is attributed to the ability of vanadium to exist in multiple oxidation states, facilitating the redox cycle required for catalysis.

The oxidative dehydrogenation (ODH) of light alkanes, such as propane to propylene, is a critical industrial reaction for the production of olefins. Supported vanadium oxide catalysts, for which this compound is a common precursor, have received considerable attention for this application.

A comparative study of supported V/SiO₂, V/TiO₂, and V/Al₂O₃ catalysts prepared from different vanadium precursors, including vanadyl triisopropoxide, has been conducted to understand their efficacy in propane ODH. The use of vanadyl triisopropoxide allows for the formation of highly dispersed vanadia species on the support. Interestingly, small V₂O₅ nanoparticles, which can be formed from these precursors, exhibit unusually high turnover frequency (TOF) values for propane ODH.

Furthermore, catalysts prepared by grafting vanadyl tri-isopropoxide onto a silica support coated with a multi-layer of TiO₂ have shown good performance in the ODH of propane. The high dispersion of the active vanadium oxide phase is crucial for achieving high selectivity towards propylene by limiting its subsequent combustion.

The performance of these catalysts is summarized in the table below, highlighting the conversion and selectivity for the ODH of propane under specific reaction conditions.

Catalyst PrecursorSupportPropane Conversion (%)Propylene Selectivity (%)
Vanadyl triisopropoxideV/SiO₂VariableHigh
Vanadyl triisopropoxideV/TiO₂VariableHigh
Vanadyl triisopropoxideV/Al₂O₃VariableHigh
Vanadyl triisopropoxideTiO₂-SiO₂Good performanceHigh selectivity with dispersed active phase

This table illustrates the general performance of catalysts derived from vanadyl triisopropoxide for the oxidative dehydrogenation of propane. Actual conversion and selectivity values depend on specific reaction conditions such as temperature, feed composition, and catalyst loading.

Beyond alcohol oxidation and alkane ODH, this compound and its derivatives are employed in a broader range of organic and inorganic syntheses. One notable application is in the epoxidation of olefinic alcohols. Oxovanadium(V) triisopropoxide is an effective catalyst for the epoxidation of both allylic and homoallylic alcohols using tert-butyl hydroperoxide as the oxidant. This reaction is valuable for the synthesis of fine chemicals and pharmaceutical intermediates.

In the realm of inorganic synthesis, vanadium alkoxides serve as precursors for various vanadium oxide materials with tailored properties. For example, they are used in the hydrothermal synthesis of V₂O₃ nanocrystals and in the sol-gel preparation of V₂O₅ photocatalysts. These materials have applications not only in catalysis but also in batteries and sensors. The photocatalytic activity of V₂O₅ derived from such precursors has been demonstrated in the degradation of organic dyes and pharmaceutical waste.

Mechanistic Insights in Vanadium-Catalyzed Systems

Understanding the reaction mechanisms of vanadium-catalyzed oxidations is crucial for the rational design of more efficient catalysts. In many of these reactions, particularly those involving peroxides, vanadium-peroxo intermediates play a central role.

In vanadium-catalyzed oxidations using peroxides like hydrogen peroxide (H₂O₂) or alkyl hydroperoxides, the catalytic cycle is initiated by the formation of high-valent vanadium-peroxo species. torvergata.itresearchgate.net These intermediates are the primary reactive oxidants. torvergata.itresearchgate.net Vanadium(V) peroxo complexes generally act as electrophilic oxygen transfer agents, meaning they preferentially react with electron-rich functional groups. torvergata.itresearchgate.net

This reactivity is central to a variety of transformations, including the epoxidation of alkenes and the oxidation of alcohols. torvergata.itresearchgate.netrsc.org In the case of epoxidation, the peroxo-vanadium species transfers an oxygen atom to the double bond of the alkene. For alcohol oxidation, the mechanism can proceed through either radical or ionic pathways, but the initial activation of the oxidant involves the formation of a vanadium-peroxo intermediate. researchgate.net

Theoretical studies, often employing Density Functional Theory (DFT), have provided support for the proposed reaction pathways involving these peroxo intermediates. rsc.org The general mechanism involves the coordination of the peroxide to the vanadium center, forming the active peroxo species, which then interacts with the substrate to yield the oxidized product and regenerate the catalyst. researchgate.net While these mechanistic details are generally accepted for vanadium-catalyzed oxidations, they are applicable to systems where the catalyst is generated from precursors like this compound, which readily form the active vanadium(V) species required for the catalytic cycle.

One-Electron vs. Two-Electron Pathways in Oxidation

The central question in these oxidation reactions revolves around the nature of the hydrogen abstraction from the alcohol. A one-electron pathway typically involves a homolytic cleavage of the C-H bond, leading to the formation of radical intermediates. In contrast, a two-electron pathway involves the transfer of a hydride ion (H⁻) or a concerted process where two electrons are transferred simultaneously, avoiding the formation of free radicals.

Evidence for Two-Electron Pathways:

A significant body of research suggests that vanadium-catalyzed alcohol oxidations can proceed via two-electron pathways. One prominent proposed mechanism is a base-assisted dehydrogenation (BAD). In this pathway, the alcohol coordinates to the vanadium(V) center, and a base assists in the deprotonation of the alcohol's hydroxyl group, followed by the removal of a hydride from the carbon atom bearing the hydroxyl group. This process results in the reduction of the vanadium center from V(V) to V(III) in a single, two-electron step.

Kinetic studies provide compelling evidence for this type of mechanism. For instance, a large primary kinetic isotope effect (KIE) is often observed when the hydrogen on the alcohol's carbinol carbon is replaced with deuterium. A large KIE indicates that the C-H bond cleavage is the rate-determining step of the reaction.

Furthermore, Hammett studies, which examine the effect of substituents on the reaction rate, can also shed light on the electronic nature of the transition state. A positive rho (ρ) value from a Hammett plot suggests a buildup of negative charge at the reaction center in the transition state, which is consistent with a hydride transfer mechanism.

Vanadium ComplexSubstrateKinetic Isotope Effect (kH/kD)Hammett ρ valueProposed Pathway
[(HQ)₂V(V)(O)(OCH₂C₆H₄-p-X)]Benzyl Alcohol Derivatives10.2 ± 0.6+1.34 ± 0.18Two-electron (Base-Assisted Dehydrogenation) researchgate.net
(dipic)V(V)(O)(OR)Isopropanol (B130326), CyclobutanolNot specifiedNot specifiedTwo-electron (via V(III) intermediate)

Evidence for One-Electron Pathways:

Alternatively, one-electron pathways involving the formation of radical intermediates have also been proposed for vanadium-catalyzed oxidations. In such a mechanism, a vanadium(V) species could abstract a hydrogen atom from the alcohol, leading to the formation of a substrate radical and a reduced vanadium(IV) center. The resulting V(IV) species is often detectable by electron paramagnetic resonance (EPR) spectroscopy.

The involvement of radical species can sometimes be inferred from the product distribution, especially in reactions involving substrates that can undergo characteristic radical rearrangements. Additionally, radical trapping experiments, where a compound that is known to react with radicals is added to the reaction mixture, can provide evidence for the presence of radical intermediates.

Computational studies have also been employed to investigate the feasibility of both one-electron and two-electron pathways. Density functional theory (DFT) calculations can model the transition states for both mechanisms and provide insights into their relative energy barriers. For some systems, these studies suggest that a stepwise hydrogen-atom transfer from the alcohol to the vanadium catalyst is a plausible one-electron pathway. nih.gov

Vanadium SystemExperimental Technique/ObservationInterpretationProposed Pathway
[(salimin)VO₂]⁻Reaction with Ph₂CHOH in the presence of fluorene (B118485) affords products of H-atom abstraction.Indicates the presence of radical intermediates.One-electron (Stepwise H-atom transfer) nih.gov
Vanadyl complexes + H₂O₂ or SuperoxideDetection of hydroxyl radicals by ESR spin trapping.Vanadium participates in a Fenton-type reaction.One-electron (Radical formation)

The distinction between one-electron and two-electron pathways is not always straightforward, and in some cases, both mechanisms may be operative, or the reaction may proceed through a pathway that has characteristics of both. The specific ligands coordinated to the vanadium center play a crucial role in tuning its redox potential and, consequently, the preferred oxidation pathway. For simple alkoxides like this compound, the reaction mechanism is likely highly sensitive to the reaction conditions and the nature of the oxidant employed.

Surface Chemistry and Supported Vanadium Propan 2 Olate Systems

Surface Organometallic Chemistry (SOMC) Grafting

Surface Organometallic Chemistry (SOMC) provides a powerful methodology for synthesizing well-defined, isolated surface metal complexes. By reacting an organometallic precursor, such as vanadium oxytriisopropoxide, with a support material under controlled conditions, it is possible to achieve a level of uniformity that is difficult to obtain with traditional impregnation methods. This approach treats the surface of the support as a ligand, allowing for the precise engineering of catalytic sites.

Grafting on Dehydroxylated Silica (B1680970) Supports

The grafting of vanadium propan-2-olate, often in the form of vanadium oxytriisopropoxide (VO(OiPr)3), onto dehydroxylated silica is a well-studied process. The reactivity of the silica surface is tailored by a dehydroxylation step, typically involving heat treatment under vacuum at high temperatures (e.g., 700 °C). This process removes most of the physisorbed water and a significant portion of the surface silanol (B1196071) groups (Si-OH), leaving behind a controlled number of isolated silanols and strained siloxane bridges (Si-O-Si).

The vanadium precursor is then introduced to the treated silica, usually in a non-polar solvent like pentane (B18724) or through vapor deposition. The primary reaction involves the protonolysis of a V-O bond in the precursor by a surface silanol group, leading to the covalent attachment of the vanadium species to the silica surface and the release of isopropanol (B130326). The extent of grafting can be controlled by the initial concentration of surface silanols.

Formation of Monopodal and Bipodal Surface Complexes

Following the grafting of vanadium oxytriisopropoxide onto dehydroxylated silica, two primary types of surface complexes are observed: monopodal and bipodal species.

Monopodal complexes , with the structure [≡Si–O–V(O)(OiPr)2], are formed through the reaction of one precursor molecule with a single isolated silanol group.

Bipodal complexes , having the structure [(≡Si–O–)2V(O)(OiPr)], are thought to arise from the reaction of a monopodal species with a strained siloxane bridge on the silica surface. This secondary reaction results in the formation of an additional bond to the support and the creation of a silyl-isopropoxide (≡Si–O–iPr) moiety.

The relative populations of these monopodal and bipodal species are influenced by the dehydroxylation temperature of the silica and the reaction conditions during grafting.

Supported Vanadium Oxide Catalysts Derived from Isopropoxide Precursors

This compound serves as an excellent precursor for the synthesis of supported vanadium oxide catalysts. The high reactivity and clean decomposition of the isopropoxide ligands allow for the formation of highly dispersed vanadium oxide species on various support materials. The choice of support material plays a crucial role in determining the final properties and catalytic performance of the material.

Influence of Support Materials (e.g., Silica, Alumina (B75360), Titania, Hydrotalcites)

The nature of the support material significantly impacts the dispersion, structure, and reducibility of the supported vanadium oxide species, and consequently, their catalytic activity.

Silica (SiO2): Generally considered a relatively inert support, silica allows for the formation of highly dispersed, isolated tetrahedral VO4 species, especially at low vanadium loadings. However, the achievable surface vanadia coverage on silica is lower compared to other supports.

Alumina (Al2O3): Alumina supports can stabilize both isolated and polymeric vanadia species. The interaction between vanadium oxide and alumina is generally stronger than with silica, which can influence the redox properties of the vanadium centers. researchgate.net Vanadium oxide catalysts supported on alumina have shown to be effective in the oxidative dehydrogenation of alkanes. mdpi.com

Titania (TiO2): Titania is a widely used support for vanadium oxide catalysts, particularly in selective catalytic reduction (SCR) of NOx with ammonia. The strong interaction between vanadia and titania can enhance the catalyst's activity and thermal stability. nih.govchalmers.se The addition of promoters to V/TiO2 catalysts can further improve their performance at low temperatures. nih.gov

Hydrotalcites: These layered double hydroxides, often composed of magnesium and aluminum oxides, provide a basic support environment. Vanadium oxide supported on hydrotalcite-derived mixed oxides has been investigated for oxidation reactions. The basic nature of the support can influence the reaction selectivity.

Impact of Acid-Base Properties of Supports on Catalytic Activity

The acid-base properties of the support material are a critical factor in determining the catalytic behavior of supported vanadium oxide catalysts. The support can influence the reaction pathway by affecting the adsorption of reactants and the desorption of products.

For instance, in the oxidation of isopropanol, a probe reaction for acid-base properties, Al-rich hydrotalcite-supported vanadium catalysts, which possess more acidic sites, are more active in converting isopropanol to propylene (B89431) (a dehydration product). inpe.brscielo.br In contrast, Mg-rich supports, with a higher density of basic sites, favor the formation of acetone (B3395972) (a dehydrogenation product). inpe.brscielo.br On alumina supports, the presence of acidic sites is associated with the formation of dimethyl ether in methanol (B129727) oxidation. mdpi.com The modification of support acidity, for example by adding alkali or alkaline earth metals, can be used to tune the selectivity of the catalyst by favoring the desorption of desired products and preventing further oxidation. mpg.de

Support MaterialPredominant Surface PropertyFavored Product in Isopropanol Oxidation
Al-rich HydrotalciteAcidicPropylene (Dehydration)
Mg-rich HydrotalciteBasicAcetone (Dehydrogenation)
AluminaAcidicDimethyl Ether (from Methanol)

Thermal Restructuring Mechanisms on Surfaces

Upon thermal treatment, the initially grafted vanadium isopropoxide species undergo restructuring to form stable vanadium oxide structures. The mechanism of this transformation is dependent on the support material and the atmosphere.

On silica, a controlled thermal treatment of the monopodal and bipodal vanadium isopropoxide complexes under vacuum at temperatures around 200 °C leads to the elimination of the isopropoxide ligands as propene. rsc.org This process is believed to occur via a concerted γ-H-transfer from a methyl group of the isopropoxide ligand to a vanadyl oxygen, followed by olefin elimination. rsc.org This restructuring results in the formation of well-defined, isolated tetrahedral VO4 moieties, specifically [(≡Si–O–)3V(O)]. Further heating to higher temperatures (e.g., 600 °C) in the presence of air can also lead to the formation of these stable species, with the organic ligands being removed through oxidation. acs.org

The thermal stability and restructuring pathways can differ on other supports. For example, the stronger interaction with alumina can lead to different vanadium oxide species upon calcination. The calcination temperature itself plays a significant role; on alumina, increasing the calcination temperature can lead to phase transformations of the support (e.g., from γ-Al2O3 to α-Al2O3), which in turn affects the dispersion and reducibility of the supported vanadia. researchgate.net

SupportPrecursor SpeciesThermal Treatment ConditionsResulting Surface Species
SilicaMonopodal/Bipodal V-isopropoxide~200 °C, vacuumIsolated tetrahedral VO4
AluminaV-isopropoxideVariable calcination tempsDispersed amorphous V2O5

Applications in Advanced Materials Synthesis

Precursors for Vanadium Oxide Materials

Vanadium propan-2-olate is a preferred starting material for producing high-purity vanadium oxide materials such as films, nanoparticles, and functional coatings. prochemonline.com Its molecular structure, featuring a vanadium center in the +5 oxidation state coordinated to an oxo group and three isopropoxide ligands, allows for controlled hydrolysis and thermal decomposition, which are essential for synthesizing vanadium oxides. ereztech.com This compound's effectiveness as a precursor is central to its role in both laboratory research and industrial applications. prochemonline.comereztech.com

The use of this compound enables the precise synthesis of vanadium oxides with tailored morphologies and structures through various chemical routes. prochemonline.com Sol-gel and hydrothermal methods are prominently used to create complex, nanostructured materials.

In the sol-gel process, this compound is hydrolyzed and condensed to form a "wet gel," which can then be supercritically dried to produce monolithic vanadium oxide aerogels. dtic.mil These aerogels are hydrated oxides (V₂O₅·nH₂O) with very low densities and high surface areas, making them suitable for applications requiring porous materials. dtic.mil

Hydrothermal synthesis, often following a sol-gel process, allows for the creation of vanadium oxides with diverse and controlled microstructures. By adjusting parameters such as pH, temperature, and reaction time, specific morphologies like nanotubes, nanourchins, and nanobelts can be achieved. mdpi.commdpi.comias.ac.in For example, vanadium oxide nanourchins can be synthesized using this compound as the V⁵⁺ precursor with an amine in a sol-gel process enhanced by hydrothermal treatment. mdpi.com This method facilitates the reduction of V⁵⁺ to V⁴⁺, leading to the formation of specific structural lattices. mdpi.com

The table below summarizes various synthesis methods using this compound to achieve controlled vanadium oxide structures.

Synthesis MethodPrecursorsKey ConditionsResulting Structure/MorphologyReference
Sol-gel with Supercritical DryingThis compound, Acetone (B3395972), WaterMolar ratio control (e.g., 1/30/15 for VO(OC₃H₇)₃/H₂O/acetone)Monolithic aerogels (V₂O₅·nH₂O) with high surface area (300-400 m²/g) dtic.mil
HydrothermalThis compound, 1-octadecylamineSol-gel process followed by hydrothermal treatmentVanadium oxide nanourchins (V₇O₁₆²⁻ lattice) mdpi.com
HydrothermalV₂O₅, Glucose (as reducing agent)Control of glucose quantity, reaction temperature, and timeV₃O₇·H₂O nanobelts, VO₂(B) nanobelts and nanosheets ias.ac.in
Ultrasonic Spray PyrolysisAmmonium metavanadate, Oxalic acidAerosol thermolysis in a controlled gas atmosphere (air or argon)Nanostructured hollow microspheres of V₂O₅ or V₂O₃ cyberleninka.ru

This compound is an essential precursor for fabricating ultrathin vanadium oxide films, a critical component in next-generation electronic and optoelectronic devices. prochemonline.com Its volatility and high reactivity make it ideal for vapor deposition techniques such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). sigmaaldrich.comprochemonline.com These methods allow for the growth of films with precise control over thickness, morphology, and phase composition. prochemonline.com

Researchers have successfully used these techniques to grow ultrathin, two-dimensional (2D) vanadium oxide layers on various substrates. nih.govmdpi.com For instance, crystalline monolayer vanadium oxide can be grown on highly oriented pyrolytic graphite (B72142) (HOPG) by tuning the deposition and subsequent annealing conditions. nih.gov The resulting films often have a mixed-valence state of V⁵⁺ and V⁴⁺ and can be engineered to be insulating, which is crucial for applications in graphene/oxide heterostructures. nih.govmdpi.com The ability to create these ultrathin films is vital for developing devices like transparent thin-film transistors and photovoltaics. sigmaaldrich.com

Application in Semiconductor Processes

This compound plays a significant role in semiconductor processes where controlled vanadium deposition is necessary. ereztech.com The primary application in this field is the synthesis of vanadium dioxide (VO₂) thin films. Vanadium dioxide is a material of great interest for semiconductor technology because it undergoes a reversible metal-to-insulator transition (MIT) at approximately 68°C. ias.ac.inpsu.edu This property makes it a promising candidate for advanced electronic switches, transistors, and memory devices. psu.edu

The use of this compound as a precursor in techniques like metal-organic chemical vapor deposition (MOCVD) allows for the synthesis of high-quality VO₂ films with abrupt and reversible phase transitions. researchgate.net The controlled decomposition of the precursor is key to achieving the desired monoclinic phase of VO₂. researchgate.net Recent research has also highlighted the active role of the underlying substrate, such as titanium dioxide, which responds to electrical changes in the VO₂ film, a finding that is significant for the design of future semiconductor devices. psu.edu

High-Performance Vanadium-Based Materials Development

The development of high-performance materials for energy storage and catalysis heavily relies on precursors like this compound. ereztech.com Vanadium oxides derived from this compound are integral to enhancing the performance of lithium-ion batteries and supercapacitors. prochemonline.com

In energy storage, vanadium oxide coatings have been shown to improve the stability of electrodes and the charge-discharge efficiency of lithium-ion batteries. prochemonline.com Vanadium pentoxide (V₂O₅), in particular, is a promising cathode material due to its high theoretical specific capacity. ucl.ac.ukrsc.org However, it suffers from challenges like low conductivity and sluggish ion diffusion, which are addressed by creating nanostructured V₂O₅ materials from precursors like this compound. ucl.ac.uk Similarly, vanadium oxide nanoparticles contribute to the high energy density and rapid charging capabilities of supercapacitors. prochemonline.comrsc.org

In catalysis, this compound is used to create vanadium-based catalysts for various oxidation reactions. prochemonline.com One method involves grafting the precursor onto a support material, such as silica (B1680970) coated with titania, to create highly dispersed active sites. researchgate.net These catalysts have shown good performance in the oxidative dehydrogenation of propane (B168953), a key industrial process. The ability to achieve a well-dispersed vanadium oxide phase is crucial for obtaining high selectivity in these reactions. researchgate.net

Q & A

Q. What methodologies address inconsistencies in thermodynamic data for this compound?

  • Answer : Replicate calorimetry experiments under controlled humidity and oxygen levels to measure ΔH and ΔS. Perform error propagation analysis to quantify uncertainty. Conduct meta-analyses to identify confounding variables (e.g., impurity phases in solid-state samples). Compare results with computational thermochemistry (e.g., COSMO-RS models) .

Q. How to design in vitro studies evaluating this compound’s insulin-enhancing effects?

  • Answer : Use insulin-resistant cell lines (e.g., HepG2) treated with varying concentrations (1–100 μM). Measure glucose uptake via 2-NBDG fluorescence assays. Parallel cytotoxicity assays (e.g., MTT) to establish therapeutic windows. Include positive controls (e.g., metformin) and validate results with Western blotting for insulin signaling markers (e.g., Akt phosphorylation) .

Q. What integrated approaches combine computational and experimental data for reactivity studies?

  • Answer : Develop DFT models to predict reaction intermediates and transition states. Validate with kinetic isotope effect (KIE) experiments and operando spectroscopy. Apply multivariate regression to correlate computational activation energies with experimental rate constants. Use machine learning to identify overlooked variables (e.g., solvent effects) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.